molecular formula C11H7ClO3 B11883912 3-Methyl-4-oxo-4H-1-benzopyran-2-carbonyl chloride CAS No. 67652-24-8

3-Methyl-4-oxo-4H-1-benzopyran-2-carbonyl chloride

Cat. No.: B11883912
CAS No.: 67652-24-8
M. Wt: 222.62 g/mol
InChI Key: NRADYQAKFFNWAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-oxo-4H-chromene-2-carbonyl chloride is a chemical compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-oxo-4H-chromene-2-carbonyl chloride typically involves the reaction of 3-Methyl-4-oxo-4H-chromene-2-carboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid group is converted into a carbonyl chloride group. The reaction conditions usually involve the use of an inert atmosphere to prevent any side reactions .

Industrial Production Methods

On an industrial scale, the production of 3-Methyl-4-oxo-4H-chromene-2-carbonyl chloride follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Scientific Research Applications

3-Methyl-4-oxo-4H-chromene-2-carbonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-4-oxo-4H-chromene-2-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate to form more complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-oxo-4H-chromene-2-carbonyl chloride is unique due to its highly reactive carbonyl chloride group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable intermediate in the synthesis of various complex molecules .

Properties

CAS No.

67652-24-8

Molecular Formula

C11H7ClO3

Molecular Weight

222.62 g/mol

IUPAC Name

3-methyl-4-oxochromene-2-carbonyl chloride

InChI

InChI=1S/C11H7ClO3/c1-6-9(13)7-4-2-3-5-8(7)15-10(6)11(12)14/h2-5H,1H3

InChI Key

NRADYQAKFFNWAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C2C1=O)C(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.